2,6-Difluoro-D-Homophe structural properties and chemical stability
2,6-Difluoro-D-Homophe structural properties and chemical stability
An In-depth Technical Guide to the Structural Properties and Chemical Stability of 2,6-Difluoro-D-Homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-D-homophenylalanine is a synthetic amino acid that holds significant promise in the fields of medicinal chemistry and drug development. The strategic placement of two fluorine atoms on the phenyl ring, combined with the extended homophenylalanine backbone, imparts unique structural and chemical properties. This guide provides a comprehensive overview of the structural characteristics, conformational preferences, and chemical stability of 2,6-Difluoro-D-homophenylalanine. We will delve into the electronic effects of the fluorine substituents, their influence on molecular conformation, and potential degradation pathways. Furthermore, this document outlines detailed experimental protocols for the characterization and stability assessment of this and similar molecules, providing a valuable resource for researchers working with fluorinated amino acid analogues.
Introduction: The Significance of Fluorination in Amino Acid Design
The introduction of fluorine into organic molecules has become a powerful strategy in drug design.[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, basicity, hydrophobicity, and metabolic stability.[1][] In the context of amino acids, fluorination can lead to enhanced protein stability, resistance to enzymatic degradation, and altered binding affinities for biological targets.[] 2,6-Difluoro-D-homophenylalanine is a non-proteinogenic amino acid that combines the benefits of fluorination with the structural novelty of a homophenylalanine scaffold. The "D" configuration confers resistance to proteolysis, while the homophenylalanine structure provides a different spatial arrangement of the side chain compared to its phenylalanine counterpart. This unique combination makes it an attractive building block for the synthesis of novel peptides and small molecule therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.
Structural Properties of 2,6-Difluoro-D-Homophenylalanine
The structural properties of 2,6-Difluoro-D-homophenylalanine are largely dictated by the interplay between the amino acid backbone and the difluorinated phenyl ring.
Chemical Structure and Key Identifiers
The fundamental structure of 2,6-Difluoro-D-homophenylalanine consists of a butanoic acid backbone with an amino group at the second carbon (in the D-configuration) and a 2,6-difluorophenyl group attached to the fourth carbon.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-4-(2,6-difluorophenyl)butanoic acid | Inferred |
| CAS Number | 1260601-15-7 (for Fmoc protected) | [3] |
| Molecular Formula | C10H11F2NO2 | Inferred |
| Molecular Weight | 215.20 g/mol | Inferred |
The Influence of 2,6-Difluoro Substitution
The two fluorine atoms at the ortho positions of the phenyl ring have profound electronic and steric effects:
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Electronic Effects: Fluorine is a highly electronegative atom, leading to a significant inductive electron withdrawal from the phenyl ring. This can influence the pKa of the aromatic ring and its ability to participate in cation-π interactions.
-
Steric Hindrance: The presence of two fluorine atoms at the 2 and 6 positions sterically hinders the rotation of the phenyl ring around the Cγ-Cδ bond. This leads to a more constrained conformation compared to non-fluorinated or mono-fluorinated analogues.[4] Studies on similarly 2,6-disubstituted phenylalanine analogues have shown a limited freedom in the χ-space.[4]
Conformational Analysis
The overall conformation of 2,6-Difluoro-D-homophenylalanine in a peptide chain will be determined by the dihedral angles (φ, ψ) of the backbone and the side-chain torsion angles (χ). The restricted rotation of the 2,6-difluorophenyl group is expected to favor specific side-chain conformations, which in turn can influence the local backbone structure. Computational studies on related constrained phenylalanine analogues have been used to predict their conformational preferences and guide the design of peptides with specific secondary structures.[5][6]
Caption: Key structural elements of 2,6-Difluoro-D-Homophenylalanine and their influence on its properties.
Chemical Stability of 2,6-Difluoro-D-Homophenylalanine
The chemical stability of 2,6-Difluoro-D-homophenylalanine is a critical parameter for its application in drug development, influencing its shelf-life, formulation, and in vivo behavior. The strong carbon-fluorine bond generally imparts high chemical and thermal stability.[]
Potential Degradation Pathways
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Thermal Decomposition: Studies on L-homophenylalanine have shown that it undergoes decomposition at elevated temperatures (above 520 K) rather than a simple melting process.[7] A similar behavior can be expected for its fluorinated analogue. The thermal decomposition of perfluorinated carboxylic acids is known to proceed through HF elimination and the formation of lactone intermediates.[8]
-
pH-Dependent Degradation: Amino acids are susceptible to degradation at extreme pH values. In acidic conditions, hydrolysis of the amide bond in a peptide chain can occur. Under neutral to alkaline conditions, deamidation of asparagine residues is a common degradation pathway, which can be influenced by the neighboring amino acid sequence.[9] While 2,6-Difluoro-D-homophenylalanine itself does not have a side-chain amide, its presence in a peptide could influence the stability of adjacent residues.
-
Photodegradation: Aromatic amino acids can be susceptible to photodegradation. The presence of fluorine atoms may alter the photochemical properties of the phenyl ring.
-
Enzymatic Degradation/Defluorination: While the D-configuration provides resistance to many proteases, microbial enzymes capable of degrading fluorinated organic compounds exist.[10] Studies have shown that soil microbes can defluorinate fluorinated amino acids, with the extent of defluorination depending on the degree of fluorination.[10]
Caption: Potential degradation pathways for 2,6-Difluoro-D-Homophenylalanine under various stress conditions.
Experimental Protocols for Stability Assessment
A robust assessment of chemical stability is essential. The following is a generalized protocol for conducting a forced degradation study and long-term stability testing, which should be adapted based on the specific formulation and intended use.
Forced Degradation Study
The objective of a forced degradation study is to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of 2,6-Difluoro-D-homophenylalanine in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: Solid sample at 105°C for 24 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light.
-
-
Analysis:
-
Use a stability-indicating HPLC method with a suitable column (e.g., C18) and detector (e.g., UV-Vis, MS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Characterize any significant degradation products using mass spectrometry (MS) and NMR spectroscopy.
-
Long-Term Stability Testing
Long-term stability testing evaluates the quality of the substance or product over its proposed shelf life.[11]
Methodology:
-
Storage Conditions: Store samples under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[11]
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 12, 24 months).[11]
-
Testing: At each time point, assess the following critical quality attributes:
-
Appearance: Visual inspection for any changes in color or form.
-
Assay: Quantify the amount of 2,6-Difluoro-D-homophenylalanine using a validated HPLC method.
-
Purity: Determine the presence of any degradation products.
-
Moisture Content: Use Karl Fischer titration, especially for solid samples.[11]
-
Caption: Workflow for assessing the chemical stability of 2,6-Difluoro-D-Homophenylalanine.
Conclusion
2,6-Difluoro-D-homophenylalanine is a promising building block for the development of novel therapeutics. Its unique structural features, arising from the 2,6-difluoro substitution and the homophenylalanine scaffold, are expected to confer enhanced stability and specific conformational preferences. This guide has provided a detailed overview of its structural properties and potential chemical stability challenges, along with experimental protocols for their assessment. A thorough understanding of these characteristics is paramount for the successful incorporation of this and other fluorinated amino acids into next-generation drug candidates.
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